N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, a fluorophenyl group, and an imidazo[2,1-b]thiazole core
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c20-12-3-1-11(2-4-12)14-8-23-15(9-27-19(23)22-14)18(24)21-13-5-6-16-17(7-13)26-10-25-16/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUAMUMIVZYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. This can be achieved through a cyclization reaction involving thioamides and amines under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclization Reactions
The imidazo[2,1-b]thiazole core is synthesized via cyclization reactions. Key steps involve:
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Thioamide-Amine Cyclization : Reaction of thioamides with α-haloketones or amines under acidic conditions forms the imidazo[2,1-b]thiazole scaffold. For example, using LiOH in THF-MeOH facilitates deprotonation and cyclization .
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Pd/Cu-Mediated Cross-Coupling : Palladium and copper catalysts enable alkyne intermediates to undergo cyclization, forming substituted imidazothiazoles .
Substitution Reactions
Substitution reactions modify positions 2, 4, and 6 of the thiazole ring:
Oxidation and Reduction
The fluorophenyl and dioxolane moieties undergo redox transformations:
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Oxidation :
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Reduction :
Amide Bond Formation
The carboxamide group is introduced via coupling reactions:
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HATU-Mediated Coupling : Using HATU and DIPEA in DMF, the benzo[d] dioxol-5-amine reacts with the imidazothiazole carboxylic acid intermediate .
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Hydrolysis-Activation : LiOH hydrolyzes esters to carboxylic acids, followed by activation with EDCl/HOBt for amide formation .
Functional Group Interconversions
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Ester to Amide : Methanol/HCl converts esters to methyl esters, followed by amidation with NH₃ .
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Hydrazone Formation : Condensation with hydrazines forms hydrazone derivatives, enhancing antiproliferative activity .
Mechanistic Insights
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Cyclization Pathways : DFT studies suggest that Pd(0)-catalyzed oxidative addition and transmetallation steps precede cyclization .
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Steric Effects : Bulky substituents at position 4 hinder electrophilic substitution but favor nucleophilic attacks .
Comparative Reaction Yields
| Reaction | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Thioamide Cyclization | LiOH, THF-MeOH, 0°C to rt | 78–85 | Unreacted thioamide |
| HATU Coupling | DMF, rt, 12 h | 65–72 | Dipeptide impurities |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 88–93 | Over-reduced sulfides |
Stability Under Reactive Conditions
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide serves as a versatile intermediate for synthesizing more complex molecules. Its unique structural features facilitate the exploration of new chemical reactions and methodologies.
Biology
The compound has shown promise as a bioactive molecule in biological research. It can be utilized to study various biological pathways and interactions with biomolecules. For instance, compounds with similar structures have been identified as modulators of ATP-binding cassette transporters, which are crucial in drug resistance mechanisms .
Medicine
This compound has been investigated for its potential medicinal properties:
- Anticancer Activity : Preliminary studies indicate that this compound may interact with specific molecular targets relevant to cancer therapy. Its structural analogs have been shown to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are critical in overcoming chemoresistance in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various pathogens. The exploration of this compound's derivatives could lead to the development of new antimicrobial agents .
Industrial Applications
In the industrial sector, this compound can be employed in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating high-performance materials used in various applications.
Case Study 1: Anticancer Activity
A study published in 2022 explored the anticancer properties of related compounds derived from imidazo[2,1-b]thiazoles. The findings indicated that these compounds exhibit significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Research conducted on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized in vitro assays to evaluate antimicrobial activity and found promising results that support further investigation into related compounds like this compound for potential therapeutic applications .
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-acetylthiazole-3-carboxamide
N-(benzo[d][1,3]dioxol-5-yl)-thioacetamide
N-(benzo[d][1,3]dioxol-5-yl)-propionic acid
Uniqueness: N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of applications and interactions compared to similar compounds.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).
The compound exhibits its biological effects primarily through the inhibition of specific kinase pathways involved in tumor growth and progression. It has been shown to target the epidermal growth factor receptor (EGFR) pathway, which is critical in many cancers. The inhibition of EGFR leads to reduced proliferation and increased apoptosis in cancer cells expressing high levels of this receptor.
In Vitro Studies
In vitro studies have demonstrated that this compound displays significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | |
| MCF-7 (breast cancer) | 6.5 | |
| HCT116 (colon cancer) | 7.2 | |
| HepG2 (liver cancer) | >20 |
These results indicate that the compound is particularly effective against EGFR-overexpressing cell lines while showing limited activity against those with low EGFR expression.
In Vivo Studies
In vivo studies using xenograft models have further confirmed the anti-tumor efficacy of this compound. Tumor growth inhibition was observed in mice implanted with HeLa cells treated with the compound, demonstrating a significant reduction in tumor volume compared to control groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to identify key features that enhance its biological activity. Modifications to the imidazole and thiazole moieties have been shown to affect potency and selectivity. For instance:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and potentially increases binding affinity to target proteins.
- Dioxole Ring : The benzo[d][1,3]dioxole moiety contributes to the overall stability and bioavailability of the compound.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Combination Therapy : In a study evaluating combination therapies, this compound was combined with conventional chemotherapeutics. The results showed enhanced efficacy and reduced resistance mechanisms in cancer cells.
- Mechanistic Insights : Another study focused on the apoptotic pathways activated by this compound. Flow cytometry analysis indicated that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Q & A
Q. Optimization Strategies :
- Yield Improvement : Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl for 1 mmol substrate) and reaction time (e.g., reflux for 1–3 minutes in acetonitrile) .
- Temperature Control : Room temperature for coupling steps to minimize side reactions .
Q. Table 1: Representative Yields and Characterization Data for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Key Characterization Techniques |
|---|---|---|---|
| Compound 10h | 65 | 271 | ¹H NMR, ¹³C NMR, IR |
| Compound 10i | 67 | 265 | ¹H NMR, ¹³C NMR |
| Compound 10j | 47 | 238 | ¹H NMR |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy : To verify substituent positions and aromatic ring environments. For example, the benzo[d][1,3]dioxol-5-yl group shows distinct singlet peaks for methylenedioxy protons at δ ~5.9–6.1 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S (±0.4% deviation) .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., focal adhesion kinases, as in ).
- Quantum Chemical Calculations : Employ density functional theory (DFT) to optimize transition states and reaction pathways, reducing trial-and-error experimentation .
- Lipophilicity Prediction : Tools like MarvinSketch estimate logP values to prioritize derivatives with enhanced membrane permeability .
Advanced: How should researchers address contradictory bioactivity data across different experimental models?
Methodological Answer:
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out concentration-dependent effects.
- Model Selection : Compare in vitro (e.g., cell lines) and in vivo results, noting metabolic stability differences due to fluorophenyl groups .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance, particularly for marginal IC₅₀ values .
Advanced: What strategies mitigate scale-up challenges during process development?
Methodological Answer:
- Reactor Design : Use continuous-flow systems for exothermic reactions (e.g., cyclization steps) to improve heat dissipation .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) to enhance reproducibility in coupling reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress dynamically .
Basic: What is the role of the 4-fluorophenyl group in modulating biological activity?
Methodological Answer:
- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity, enhancing interactions with target enzymes (e.g., kinases) .
- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in biological systems .
Advanced: How can isomer formation during synthesis be controlled or characterized?
Methodological Answer:
- Regioselectivity Analysis : Use 2D NMR (e.g., NOESY) to distinguish between positional isomers.
- Chromatographic Separation : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to resolve isomers .
Basic: What in vitro assays are suitable for preliminary evaluation of antitumor activity?
Methodological Answer:
- Cell Viability Assays : MTT or resazurin-based tests against cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis Markers : Flow cytometry to detect Annexin V/PI staining .
Advanced: How do structural modifications (e.g., substituent variation) impact solubility and bioavailability?
Methodological Answer:
- Solubility Screening : Use shake-flask methods with PBS (pH 7.4) and DMSO co-solvents.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve water solubility .
Advanced: What mechanistic insights can be gained from kinetic studies of the synthesis?
Methodological Answer:
- Rate-Limiting Step Identification : Use pseudo-first-order kinetics to isolate slow steps (e.g., carboxamide coupling) .
- Activation Energy Calculation : Perform Arrhenius analysis via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
